

Understanding the structure and properties of bis(pentafluorophenyl) oxalate.

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Compound of Interest

Compound Name: *Bis(pentafluorophenyl) oxalate*

Cat. No.: *B099360*

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An In-depth Technical Guide to Bis(pentafluorophenyl) Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **bis(pentafluorophenyl) oxalate**. The information is intended to support research and development activities, particularly in the fields of organic synthesis, materials science, and drug development.

Core Compound Properties

Bis(pentafluorophenyl) oxalate, with the CAS number 16536-48-4, is a highly fluorinated organic compound. Its structure consists of two pentafluorophenyl groups linked by an oxalate ester bridge. The strong electron-withdrawing nature of the pentafluorophenyl rings significantly influences the chemical reactivity of the oxalate moiety, making it a valuable reagent in various chemical transformations.

Structure:

Table 1: Physicochemical Properties of **Bis(pentafluorophenyl) Oxalate**

Property	Value	Source
Molecular Formula	C ₁₄ F ₁₀ O ₄	[1][2]
Molecular Weight	422.13 g/mol	[1][2]
Appearance	White to off-white powder	[2]
Boiling Point	318.9 ± 42.0 °C at 760 mmHg	[1]
Density	1.8 ± 0.1 g/cm ³	[1]
Flash Point	141.9 ± 22.8 °C	[1]
Melting Point	No experimental data found. For comparison, the related compound bis(pentafluorophenyl) carbonate has a melting point of 47-50 °C.	[3][4]
Solubility	Generally described as soluble in organic solvents. Specific quantitative data (e.g., g/100mL) in common laboratory solvents is not readily available in the searched literature.	[5]

Spectroscopic Data

Detailed experimental spectroscopic data for **bis(pentafluorophenyl) oxalate** is not widely available in the public domain. The following sections describe the expected spectral characteristics based on the compound's structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: As **bis(pentafluorophenyl) oxalate** contains no hydrogen atoms, a ¹H NMR spectrum is not applicable for characterizing the molecule itself. It would only show signals from impurities or the solvent.

- ^{13}C NMR: The ^{13}C NMR spectrum is expected to show signals for the carbonyl carbons of the oxalate group and the carbons of the pentafluorophenyl rings. The carbonyl carbon signal is anticipated to be in the region of 150-160 ppm. The carbons of the pentafluorophenyl ring will exhibit complex splitting patterns due to coupling with fluorine atoms.
- ^{19}F NMR: The ^{19}F NMR spectrum is the most informative for this compound. It is expected to show three distinct signals for the fluorine atoms on the pentafluorophenyl ring, corresponding to the ortho, meta, and para positions relative to the oxygen atom of the ester group. The chemical shifts would be in the typical range for fluoroaromatic compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **bis(pentafluorophenyl) oxalate** is expected to be dominated by strong absorption bands characteristic of the C=O stretching of the ester groups, typically found in the region of 1750-1800 cm^{-1} . Strong absorptions corresponding to the C-F and C-O stretching vibrations, as well as vibrations of the fluorinated aromatic ring, are also expected.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak $[\text{M}]^+$ at m/z 422 would be expected. Fragmentation patterns would likely involve the loss of CO_2 , pentafluorophenoxy radicals, and other fragments characteristic of oxalate esters.

Synthesis and Reactions

Synthesis of Bis(pentafluorophenyl) Oxalate

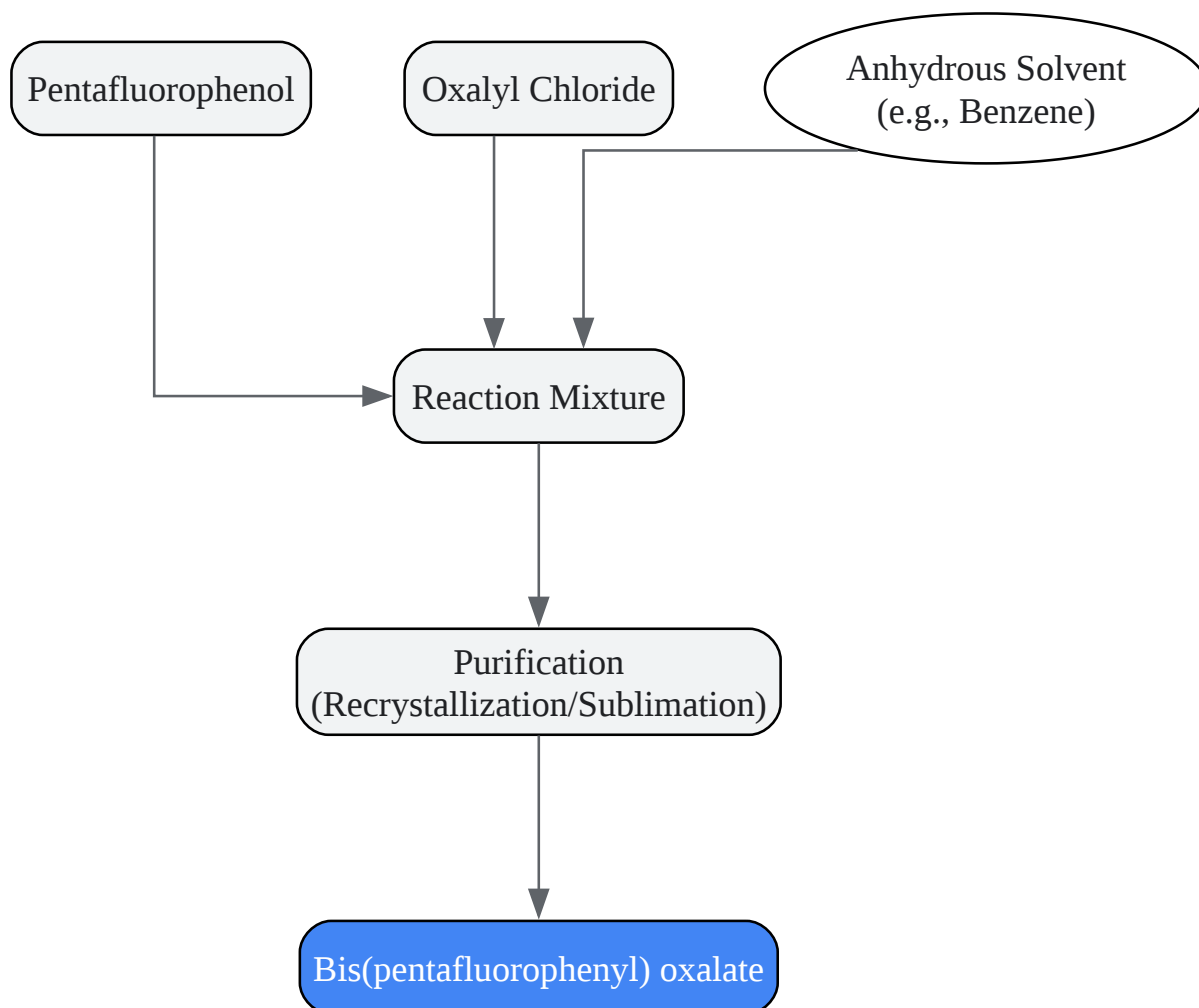
The synthesis of **bis(pentafluorophenyl) oxalate** is described in the scientific literature.^[1] A common method involves the reaction of oxalyl chloride with pentafluorophenol.

Experimental Protocol: Synthesis of Bis(pentafluorophenyl) Oxalate

- Reactants: Oxalyl chloride and pentafluorophenol.
- Solvent: A dry, inert solvent such as anhydrous benzene or toluene is typically used.
- Procedure:

- A solution of pentafluorophenol in the chosen anhydrous solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled in an ice bath.
- A solution of oxalyl chloride in the same solvent is added dropwise to the cooled pentafluorophenol solution with continuous stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization from a suitable solvent or by sublimation, to yield pure **bis(pentafluorophenyl) oxalate**.

Logical Relationship of Synthesis:



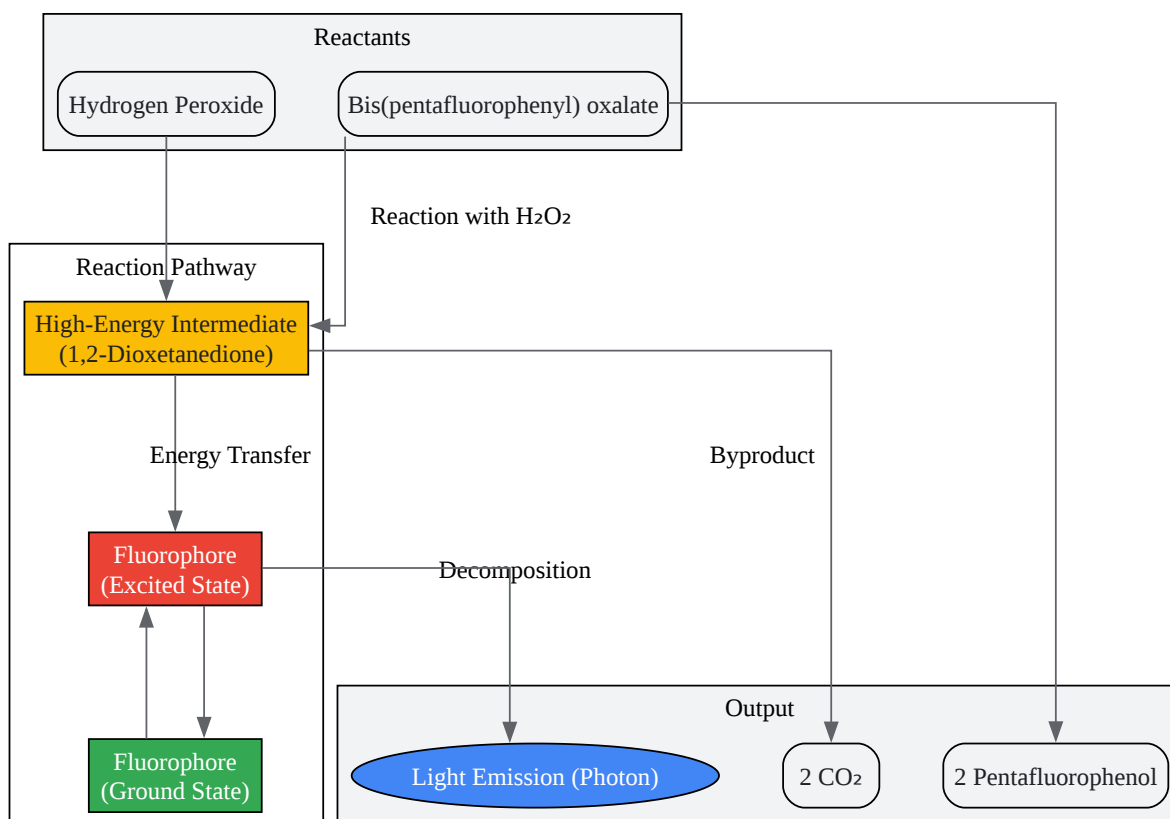
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Synthesis Workflow for **Bis(pentafluorophenyl) Oxalate**

Key Reactions: Peroxyoxalate Chemiluminescence

A significant application of **bis(pentafluorophenyl) oxalate** is in peroxyoxalate chemiluminescence, a chemical reaction that produces light. This process is notably used in glow sticks. The reaction involves the oxidation of the oxalate ester by hydrogen peroxide, which generates a high-energy intermediate. This intermediate then transfers its energy to a fluorescent dye (fluorophore), causing it to emit light.

Chemiluminescence Signaling Pathway:



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Peroxyoxalate Chemiluminescence Mechanism

Applications in Research and Drug Development

The unique chemical properties of **bis(pentafluorophenyl) oxalate** make it a versatile tool in several areas of research and development:

- **Chemiluminescence-Based Assays:** Its role in the peroxyoxalate reaction allows for the development of highly sensitive analytical methods. These assays can be used to detect and quantify hydrogen peroxide, which is a reactive oxygen species relevant in many biological processes and disease states.
- **Organic Synthesis:** The high reactivity of the oxalate ester group, enhanced by the pentafluorophenyl substituents, makes it an excellent activating agent and a building block for the synthesis of more complex molecules.^[2]
- **Polymer Chemistry:** It serves as a monomer or cross-linking agent in the synthesis of fluorinated polymers. These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.^[2]
- **Drug Development:** While not a therapeutic agent itself, its application in high-sensitivity analytical assays is valuable in drug discovery and development for studying enzymatic reactions that produce hydrogen peroxide or for labeling molecules in bioassays.

Safety and Handling

Bis(pentafluorophenyl) oxalate should be handled with care in a well-ventilated laboratory environment, following standard safety protocols for chemical reagents. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific handling and storage information should be obtained from the supplier's Safety Data Sheet (SDS). It is typically stored at room temperature.^[2]

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